molecular formula C19H15ClN2O4 B10908795 ethyl 5-{[(1Z)-2-(1,3-benzoxazol-2-yl)-3-oxoprop-1-en-1-yl]amino}-2-chlorobenzoate

ethyl 5-{[(1Z)-2-(1,3-benzoxazol-2-yl)-3-oxoprop-1-en-1-yl]amino}-2-chlorobenzoate

Cat. No.: B10908795
M. Wt: 370.8 g/mol
InChI Key: JQSZVKBFNWTYLP-ZRDIBKRKSA-N
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Description

ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE typically involves the condensation of 2-chlorobenzoic acid with 2-aminobenzoxazole, followed by esterification with ethanol. The reaction conditions often require the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-Aminophenol
  • 2-(2-Hydroxyphenyl)benzothiazole

Uniqueness

ETHYL 5-{[(Z)-2-(1,3-BENZOXAZOL-2-YL)-3-OXO-1-PROPENYL]AMINO}-2-CHLOROBENZOATE is unique due to its specific structure, which combines a benzoxazole moiety with a chlorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

ethyl 5-[[(Z)-2-(1,3-benzoxazol-2-yl)-3-oxoprop-1-enyl]amino]-2-chlorobenzoate

InChI

InChI=1S/C19H15ClN2O4/c1-2-25-19(24)14-9-13(7-8-15(14)20)21-10-12(11-23)18-22-16-5-3-4-6-17(16)26-18/h3-11,21H,2H2,1H3/b12-10+

InChI Key

JQSZVKBFNWTYLP-ZRDIBKRKSA-N

Isomeric SMILES

CCOC(=O)C1=C(C=CC(=C1)N/C=C(\C=O)/C2=NC3=CC=CC=C3O2)Cl

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC=C(C=O)C2=NC3=CC=CC=C3O2)Cl

Origin of Product

United States

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